

## Unraveling the Off-Target Profile of BAY-2413555: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY-2413555 |           |
| Cat. No.:            | B15619539   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

### **Executive Summary**

**BAY-2413555** is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R), developed for the treatment of heart failure.[1][2] As a highly targeted agent, its preclinical development focused on ensuring selectivity for the M2R to minimize off-target effects. This guide provides a comprehensive overview of the publicly available data on the potential off-target activities of **BAY-2413555**. The data reveals a molecule with high selectivity for its intended target over other muscarinic receptor subtypes and a clean profile regarding major cytochrome P450 (CYP) isoforms.[3] However, the clinical development of **BAY-2413555** was ultimately halted due to a significant and unexpected preclinical toxicology finding of increased vascular inflammation in monkeys, a critical off-target effect that underscores the importance of comprehensive safety pharmacology.[4][5] This document summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of relevant pathways and workflows to offer a deeper understanding of the off-target profile of **BAY-2413555**.

### Selectivity Profiling: Muscarinic Receptor Subtypes

**BAY-2413555** was designed to be a highly selective M2R PAM, thereby avoiding the side effects associated with agonism of other muscarinic receptor subtypes.[1] The selectivity was



primarily assessed through functional assays measuring calcium mobilization in cells expressing the different human muscarinic receptor subtypes.

| Receptor                 |                      |              | Receptor Se   |               |
|--------------------------|----------------------|--------------|---------------|---------------|
| Subtype                  | Assay Type           | Parameter    | Concentration | Result        |
| M2R                      | Ca2+<br>Mobilization | Shift Factor | 1 μΜ          | 46            |
| 10 μΜ                    | 59                   |              |               |               |
| M1R                      | Ca2+<br>Mobilization | Shift Factor | 1 μΜ & 10 μΜ  | Minimal Shift |
| M3R                      | Ca2+<br>Mobilization | Shift Factor | 1 μΜ & 10 μΜ  | Minimal Shift |
| M4R                      | Ca2+<br>Mobilization | Shift Factor | 1 μΜ & 10 μΜ  | Minimal Shift |
| M5R                      | Ca2+<br>Mobilization | Shift Factor | 1 μΜ & 10 μΜ  | Minimal Shift |
| Shift Factor is          |                      |              |               |               |
| the ratio of the         |                      |              |               |               |
| EC50 of acetylcholine in |                      |              |               |               |
| the absence              |                      |              |               |               |
| versus the               |                      |              |               |               |
| presence of BAY-         |                      |              |               |               |
| 2413555. A               |                      |              |               |               |
| higher shift factor      |                      |              |               |               |

indicates a

greater

potentiation of

the acetylcholine

response.[3]



# **Experimental Protocols: Muscarinic Receptor Selectivity Assay**

The selectivity of **BAY-2413555** for the M2 muscarinic receptor subtype over M1, M3, M4, and M5 subtypes was determined using a functional calcium mobilization assay.[3] The general protocol for such an assay is as follows:

- Cell Culture: Stably transfected cell lines, each expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5), are cultured in appropriate media and conditions.
- Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
- Compound Incubation: The cells are pre-incubated with varying concentrations of BAY-2413555 or vehicle control for a specified period.
- Agonist Stimulation: The cells are then stimulated with a range of concentrations of the endogenous agonist, acetylcholine.
- Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
- Data Analysis: The concentration-response curves for acetylcholine in the presence and absence of BAY-2413555 are plotted. The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve. The shift factor is then calculated as the ratio of the EC50 of acetylcholine in the absence of the modulator to the EC50 in the presence of the modulator.

# In Vitro Safety Pharmacology: Cytochrome P450 Inhibition

To assess the potential for drug-drug interactions, **BAY-2413555** was evaluated for its inhibitory effects on major cytochrome P450 (CYP) isoforms.



**Data Presentation: CYP Isoform Inhibition** 

| CYP Isoform                                                                                                                                                        | Result                    |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------|
| Major CYP Isoforms                                                                                                                                                 | No significant inhibition |
| CYP Induction                                                                                                                                                      | No CYP induction          |
| The specific CYP isoforms tested and the quantitative inhibition values (e.g., IC50) are not publicly available, but the qualitative outcome has been reported.[3] |                           |

# Experimental Protocols: Cytochrome P450 Inhibition Assay

Standard in vitro assays to determine CYP inhibition typically involve the following steps:

- Microsome Incubation: Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source.
- Substrate and Inhibitor Addition: A specific probe substrate for each CYP isoform is added to the incubation mixture along with a range of concentrations of the test compound (BAY-2413555).
- Reaction Initiation and Termination: The reaction is initiated by the addition of a cofactor, such as NADPH, and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
- Metabolite Quantification: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then calculated.

### Preclinical Toxicology: A Critical Off-Target Finding



The most significant off-target activity of **BAY-2413555** was identified during chronic toxicology studies, which ultimately led to the termination of its clinical development.

#### **Key Finding: Vascular Inflammation**

In a chronic toxicology study conducted in monkeys, long-term administration of **BAY-2413555** was associated with evidence of increased vascular inflammation.[4][5] This unexpected finding raised significant safety concerns for the intended long-term treatment of heart failure patients, leading to a re-evaluation of the risk-benefit profile and the discontinuation of all ongoing clinical studies.[1] The specific pathomechanism of this inflammatory response has not been publicly detailed.

#### **Experimental Protocols: Chronic Toxicology Studies**

While the specific details of the **BAY-2413555** toxicology study are not fully available, a general protocol for a chronic toxicology study in non-human primates involves:

- Animal Model: A relevant non-human primate species (in this case, monkeys) is selected.
- Dose Administration: The test compound (**BAY-2413555**) is administered daily for an extended period (e.g., several months) at multiple dose levels, including a control group receiving a vehicle.
- In-life Monitoring: Animals are monitored regularly for clinical signs of toxicity, changes in body weight, food consumption, and other physiological parameters.
- Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
- Terminal Procedures: At the end of the study, a comprehensive necropsy is performed.
   Tissues and organs are examined macroscopically and microscopically by a veterinary pathologist.
- Histopathology: A wide range of tissues, with a particular focus on potential target organs, are processed for histopathological examination to identify any cellular or tissue abnormalities, such as inflammation.



### **Visualizing the Context of Off-Target Assessment**

To better understand the framework within which off-target activities are evaluated, the following diagrams illustrate the intended signaling pathway of **BAY-2413555** and a typical workflow for preclinical safety assessment.

#### **M2 Muscarinic Receptor Signaling Pathway**



Click to download full resolution via product page



Caption: Intended M2R signaling pathway modulated by BAY-2413555.

# General Workflow for Preclinical Off-Target Safety Assessment



Click to download full resolution via product page

Caption: A typical workflow for preclinical off-target safety assessment.

#### Conclusion

The available data on **BAY-2413555** indicates a compound with a high degree of selectivity for its intended target, the M2 muscarinic receptor, over other muscarinic subtypes, and a low potential for CYP-mediated drug-drug interactions. However, the discovery of vascular inflammation in chronic non-rodent toxicology studies highlights a critical, unforeseen off-target liability. This case underscores the comprehensive nature of preclinical safety assessment and the potential for unexpected findings to emerge, even with highly selective molecules. For researchers and drug developers, the story of **BAY-2413555** serves as a crucial reminder of



the importance of thorough and multi-faceted safety evaluation in the journey of a drug candidate from the laboratory to the clinic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unraveling the Off-Target Profile of BAY-2413555: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15619539#bay-2413555-potential-off-target-activities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com